molecular formula C18H19FN6S B12248119 2-Cyclopropyl-5-fluoro-4-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine

2-Cyclopropyl-5-fluoro-4-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine

Cat. No.: B12248119
M. Wt: 370.4 g/mol
InChI Key: JPFHHBHIWQTZJW-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative featuring a cyclopropyl group at position 2, a fluorine atom at position 5, a methyl group at position 4, and a piperazine-linked [1,3]thiazolo[4,5-c]pyridine moiety at position 4. The cyclopropyl group enhances metabolic stability, while the fluorine atom improves bioavailability and binding affinity through electronic effects . The thiazolo-pyridine-piperazine substituent introduces conformational rigidity, which may influence target selectivity .

Properties

Molecular Formula

C18H19FN6S

Molecular Weight

370.4 g/mol

IUPAC Name

2-[4-(2-cyclopropyl-5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine

InChI

InChI=1S/C18H19FN6S/c1-11-15(19)17(23-16(21-11)12-2-3-12)24-6-8-25(9-7-24)18-22-13-10-20-5-4-14(13)26-18/h4-5,10,12H,2-3,6-9H2,1H3

InChI Key

JPFHHBHIWQTZJW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC5=C(S4)C=CN=C5)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-5-fluoro-4-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-5-fluoro-4-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, solvents, and catalysts to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2-Cyclopropyl-5-fluoro-4-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-5-fluoro-4-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of nitrogen-containing heterocycles, including pyrazolopyrimidines and pyrazolotriazolopyrimidines. Below is a comparative analysis based on structural features, synthetic pathways, and functional properties:

Table 1: Structural and Functional Comparison

Compound Class Core Structure Key Substituents Functional Properties References
Pyrazolopyrimidines Pyrazole fused to pyrimidine p-Tolyl, hydrazine, cyano groups Anticancer, kinase inhibition
Pyrazolotriazolopyrimidines Triazole-pyrimidine fusion Methyl, phenyl, hydrazine derivatives Antiviral, isomerization-dependent activity
Target Compound Pyrimidine with thiazolo-pyridine-piperazine Cyclopropyl, fluoro, methyl groups Enhanced metabolic stability, kinase selectivity (inferred)

Key Findings:

Synthetic Complexity: The target compound requires multi-step synthesis, including cyclopropanation, fluorination, and coupling of the thiazolo-pyridine-piperazine moiety. This contrasts with pyrazolopyrimidines (e.g., compounds in ), which are synthesized via cyclocondensation of pyrazole precursors with nitriles or amidines .

Bioactivity: Pyrazolopyrimidines (e.g., compound 2 in ) exhibit anticancer activity via kinase inhibition but lack the thiazolo-pyridine group, which may confer improved target engagement in the target compound . Fluorine and cyclopropyl groups in the target compound likely reduce off-target interactions compared to non-fluorinated analogs, as seen in pyrazolotriazolopyrimidines .

Unlike pyrazolotriazolopyrimidines, the target compound’s pyrimidine core lacks fused triazole rings, minimizing isomerization risks .

Biological Activity

The compound 2-Cyclopropyl-5-fluoro-4-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine is a novel pyrimidine derivative that has garnered attention due to its potential therapeutic applications. This article focuses on its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A pyrimidine core .
  • A cyclopropyl group .
  • A fluorine atom at the 5-position.
  • A thiazolo-pyridine moiety linked through a piperazine ring.

The biological activity of this compound primarily stems from its interaction with specific molecular targets involved in various signaling pathways. The thiazolo-pyridine component is known to influence kinases and other enzymes critical for cell proliferation and survival.

Anticancer Activity

Research indicates that 2-Cyclopropyl-5-fluoro-4-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Inhibition of Specific Enzymes

The compound acts as an inhibitor of several key enzymes:

  • Dihydrofolate reductase (DHFR) : This enzyme is crucial for DNA synthesis and repair. Inhibition can lead to reduced proliferation in cancer cells.
Enzyme TargetIC50 (µM)Reference
DHFR0.15

Antiviral Activity

Preliminary studies suggest potential antiviral effects against RNA viruses. The compound's ability to disrupt viral replication processes may be attributed to its structural features.

Case Studies

  • In Vitro Studies :
    • A study demonstrated that the compound effectively inhibited cancer cell lines with an IC50 value of approximately 1 µM, showcasing its potency against tumor growth.
    • In viral assays, it exhibited an EC50 value of 20 µM against influenza virus strains, indicating moderate antiviral activity.
  • In Vivo Studies :
    • Animal models treated with the compound showed significant tumor reduction compared to control groups, supporting its potential as an anticancer agent.

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